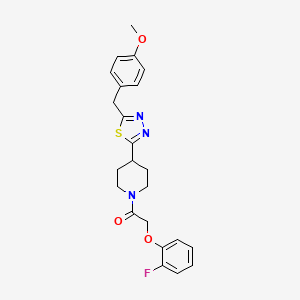![molecular formula C9H6BrClN2OS B2434421 N-[2-Brom-4-(Cyansulfanyl)phenyl]-2-chloracetamid CAS No. 727718-13-0](/img/structure/B2434421.png)
N-[2-Brom-4-(Cyansulfanyl)phenyl]-2-chloracetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide is a chemical compound with the molecular formula C9H6BrClN2OS and a molecular weight of 305.58 g/mol . It is known for its unique structure, which includes a bromo, cyanosulfanyl, and chloroacetamide functional group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Wissenschaftliche Forschungsanwendungen
N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide typically involves the reaction of 2-bromo-4-(cyanosulfanyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The cyanosulfanyl group can be oxidized to sulfonyl derivatives or reduced to thiol derivatives.
Coupling reactions: The bromo group can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products Formed
Nucleophilic substitution: Substituted amides or thioamides.
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Coupling reactions: Biaryl or aryl-alkene derivatives.
Wirkmechanismus
The mechanism of action of N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide is not fully understood. its biological activity is thought to be related to its ability to interact with cellular proteins and enzymes. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The cyanosulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide: Unique due to the presence of both cyanosulfanyl and chloroacetamide groups.
N-[2-bromo-4-(methylsulfanyl)phenyl]-2-chloroacetamide: Similar structure but with a methylsulfanyl group instead of cyanosulfanyl.
N-[2-bromo-4-(hydroxysulfanyl)phenyl]-2-chloroacetamide: Contains a hydroxysulfanyl group, which may alter its reactivity and biological activity.
Uniqueness
N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the cyanosulfanyl group, in particular, differentiates it from other similar compounds and may contribute to its specific interactions with biological targets .
Eigenschaften
IUPAC Name |
[3-bromo-4-[(2-chloroacetyl)amino]phenyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2OS/c10-7-3-6(15-5-12)1-2-8(7)13-9(14)4-11/h1-3H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJHLOZLWIGZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2434339.png)
![1-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2434342.png)
![3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/new.no-structure.jpg)
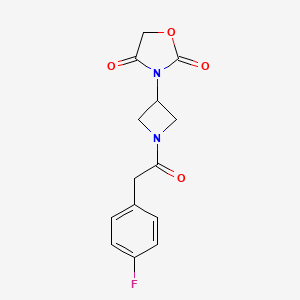

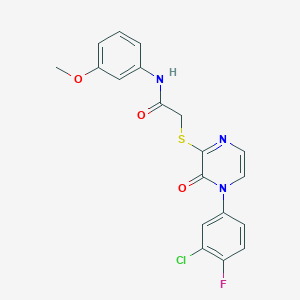
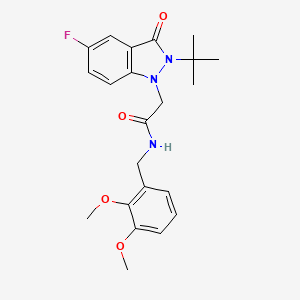
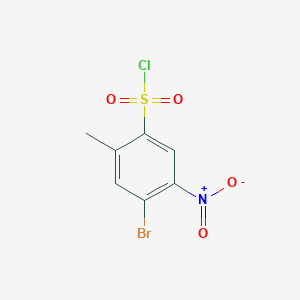

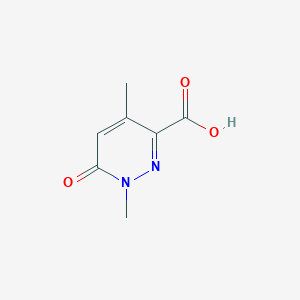
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2434356.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide](/img/structure/B2434359.png)
